1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile
Molecular Formula: C₃₆H₃₉N₅O
CAS Number: 500104-93-8
Molecular Weight: 557.745 g/mol
The compound belongs to the pyrido[1,2-A]benzimidazole family, characterized by its fused pyridine and benzimidazole rings. It’s a potent player in medicinal chemistry, with intriguing properties waiting to be explored.
Preparation Methods
Synthetic Routes::
Benzhydryloxylation: The compound’s key feature is the benzhydryloxy group. It’s introduced via an etherification reaction using benzhydryl chloride and ethanolamine.
Piperazine Attachment: The piperazine moiety is added through nucleophilic substitution. Piperazine reacts with the benzhydryloxyethyl group.
Pyrido[1,2-A]benzimidazole Formation: Cyclization of the piperazine-attached intermediate with 2-butyl-3-methylbenzimidazole-4-carbonitrile yields our target compound.
Industrial Production:: While not widely produced industrially, research labs synthesize it for drug discovery.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidative transformations, yielding various oxidation states.
Reduction: Reduction reactions modify functional groups, impacting its pharmacological properties.
Substitution: Nucleophilic substitutions occur at the piperazine nitrogen or other reactive sites.
Common Reagents: Sodium borohydride (reduction), iodine (oxidation), and alkyl halides (substitution).
Major Products: Diverse derivatives with altered pharmacokinetics and bioactivity.
Scientific Research Applications
Medicine: Potential drug candidates due to their unique structure and biological effects.
Chemistry: Used as a scaffold for designing new compounds.
Biology: Investigated for interactions with cellular targets.
Industry: Limited applications, but research continues.
Mechanism of Action
Targets: Likely protein kinases, GPCRs, or DNA/RNA-related enzymes.
Pathways: Modulation of signaling cascades, gene expression, or cell cycle control.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C36H39N5O |
---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
1-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C36H39N5O/c1-3-4-17-30-27(2)31(26-37)35-38-32-18-11-12-19-33(32)41(35)36(30)40-22-20-39(21-23-40)24-25-42-34(28-13-7-5-8-14-28)29-15-9-6-10-16-29/h5-16,18-19,34H,3-4,17,20-25H2,1-2H3 |
InChI Key |
DWAFVWXWNGJLQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCOC(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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